Azoture de sodium-15N3

Vue d'ensemble

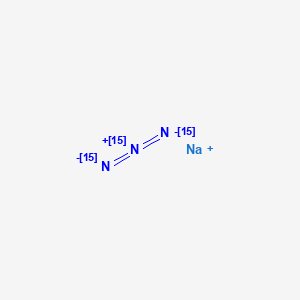

Description

Sodium Azide-15N3 is an isotopically labeled analogue of sodium azide, where the nitrogen atoms are enriched with the nitrogen-15 isotope. This compound is widely used in various scientific research applications due to its unique properties, including its ability to act as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) and its role in various chemical reactions .

Applications De Recherche Scientifique

Sodium Azide-15N3 has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: Acts as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI), allowing for the study of dynamic metabolic and physiological processes.

Medicine: Used in the development of diagnostic agents and as a tool for studying biochemical pathways.

Industry: Employed in the production of airbags and as a preservative in laboratories

Mécanisme D'action

Target of Action

Sodium Azide-15N3 is primarily used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) . The azide moiety, a unique linear species containing three nitrogen atoms, is the primary target of Sodium Azide-15N3 . It is particularly useful in real-time in vivo detection of heteronuclei, allowing for the investigation of many dynamic metabolic and physiological processes that were previously inaccessible to imaging .

Mode of Action

Sodium Azide-15N3 interacts with its targets by inducing non-equilibrium polarization, which can enhance NMR signal by several orders of magnitude . This results in long-lasting hyperpolarization lifetimes up to 9.8 minutes at 1 T with remarkably high polarization levels up to 11.6% in water . This establishes Sodium Azide-15N3 as a powerful spin storage for hyperpolarization .

Biochemical Pathways

The azide anions of Sodium Azide-15N3 can penetrate the blood-brain barrier and be metabolized to nitrogen oxide in the central nervous system . This process affects the biochemical pathways related to the synthesis of excitatory amino acids, leading to marked reductions in blood pressure and convulsions .

Pharmacokinetics

The pharmacokinetics of Sodium Azide-15N3 is primarily governed by the spin-lattice relaxation time (T1) of the nucleus within the molecules of interest . This presents challenges for developing effective HP-MRI agents for biomedical and clinical applications .

Result of Action

The result of Sodium Azide-15N3’s action is the generation of long-lasting hyperpolarization lifetimes, which are crucial for enhancing the sensitivity of MRI . This allows for the real-time in vivo detection of heteronuclei, enabling the investigation of many dynamic metabolic and physiological processes .

Action Environment

The action of Sodium Azide-15N3 is influenced by environmental factors such as temperature and magnetic field strength . For instance, the hyperpolarization lifetimes and polarization levels of Sodium Azide-15N3 are observed at 1 T , indicating that the magnetic field strength plays a significant role in its efficacy

Analyse Biochimique

Biochemical Properties

Sodium Azide-15N3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The Sodium Azide-15N3-containing molecules exhibit long-lasting hyperpolarization lifetimes, making it a powerful spin storage for hyperpolarization . This property allows Sodium Azide-15N3 to be used as a universal hyperpolarized tag for nuclear magnetic resonance imaging applications .

Cellular Effects

The effects of Sodium Azide-15N3 on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The Sodium Azide-15N3-containing molecules exhibit long-lasting hyperpolarization lifetimes, which can be used to investigate many dynamic metabolic and physiological processes that were previously inaccessible to imaging .

Molecular Mechanism

Sodium Azide-15N3 exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The Sodium Azide-15N3-containing molecules exhibit long-lasting hyperpolarization lifetimes, thus establishing Sodium Azide-15N3 as a powerful spin storage for hyperpolarization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Azide-15N3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . Sodium Azide-15N3-containing molecules exhibit long-lasting hyperpolarization lifetimes up to 9.8 minutes at 1 T with remarkably high polarization levels up to 11.6% in water .

Metabolic Pathways

Sodium Azide-15N3 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Transport and Distribution

Sodium Azide-15N3 is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The common synthesis method for sodium azide involves the “Wislicenus process,” which proceeds in two steps in liquid ammonia. In the first step, ammonia is converted to sodium amide by metallic sodium: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to form sodium azide: [ 2 \text{NaNH}_2 + \text{N}_2\text{O} \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

Industrial Production Methods: Industrial production of sodium azide typically follows the same synthetic route but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature and pressure, to optimize the production of sodium azide .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium Azide-15N3 undergoes various types of chemical reactions, including:

Substitution Reactions: The azide ion is a great nucleophile in nucleophilic substitution reactions (S_N2). It can react with primary and secondary alkyl halides to form alkyl azides.

Reduction Reactions: Sodium azide can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: Sodium azide can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the reaction.

Major Products:

Substitution Reactions: Alkyl azides.

Reduction Reactions: Primary amines.

Cycloaddition Reactions: Triazoles

Comparaison Avec Des Composés Similaires

Sodium azide-15N3 can be compared with other azide compounds, such as:

Potassium Azide: Similar in reactivity but differs in solubility and ionic properties.

Ammonium Azide: More explosive and less commonly used in industrial applications.

Organic Azides: Used as intermediates in organic synthesis and have different reactivity profiles compared to inorganic azides.

Uniqueness: Sodium Azide-15N3 is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in hyperpolarized magnetic resonance imaging and other scientific research applications .

Propriétés

IUPAC Name |

sodium;bis(15N)(azanidylidene)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPVTKHYLBLMZ-HCULJTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N-]=[15N+]=[15N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858397 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.9900960 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015486-10-8 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide](/img/structure/B589453.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B589460.png)

![2-benzo[a]anthracen-7-ylacetic acid](/img/structure/B589461.png)

![Benz[a]anthracene-7-acetonitrile-13C2](/img/structure/B589462.png)

![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)

![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)